Inclusion in Fully Validated Green HPLC Method for Tamsulosin Impurity Profiling
Tamsulosin Sulfonic Acid is specifically named and validated as one of four critical impurities in a published, fully validated high-performance liquid chromatography (HPLC) method for Tamsulosin Hydrochloride and Solifenacin Succinate [1]. The deuterated analog, Tamsulosin Sulfonic Acid-d4, is the required internal standard for accurate quantification of this specific impurity in LC-MS applications, a role the unlabeled impurity cannot fulfill . The validated method demonstrates the capability to separate and quantify Tamsulosin Sulfonic Acid from Tamsulosin and other impurities like Tamsulosin Impurity H, establishing the compound's distinct chromatographic behavior [1].
| Evidence Dimension | Method Validation and Impurity Inclusion |
|---|---|
| Target Compound Data | Included as 'tamsulosin sulfonic acid' in validated HPLC-DAD method; Deuterated analog used as internal standard for its quantification. |
| Comparator Or Baseline | Unlabeled Tamsulosin Sulfonic Acid or other Tamsulosin impurities (e.g., Impurity H, A, C). |
| Quantified Difference | Target compound is a validated impurity in the method; its deuterated form is the only acceptable internal standard for precise LC-MS quantification due to identical extraction and ionization properties. |
| Conditions | HPLC-DAD on Zorbax SB C18 column; mobile phase: 10.0 mM sodium dihydrogen phosphate (pH 3.0) and methanol, gradient elution, 0.8 mL/min, 225.0 nm detection [1]. |
Why This Matters
Procurement of Tamsulosin Sulfonic Acid-d4 is essential for any laboratory implementing or adapting this published, validated method for Tamsulosin impurity analysis, ensuring regulatory compliance and method transferability.
- [1] Kamel, E. B. (2022). Two green chromatographic methods for the quantification of tamsulosin and solifenacin along with four of their impurities. Journal of Separation Science, 45(7), 1305–1316. View Source
